molecular formula C23H18ClN3O4S2 B12128137 2-(5-((3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 956958-57-9

2-(5-((3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B12128137
CAS No.: 956958-57-9
M. Wt: 500.0 g/mol
InChI Key: HRYPEUZDMFSUCO-ODLFYWEKSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom

    Name: 2-(5-((3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

    Functional Groups:

Preparation Methods

Synthetic Routes::

Industrial Production:: The industrial synthesis typically involves multistep processes, including the steps mentioned above .

Scientific Research Applications

    Medicine: Investigate its potential as an anti-inflammatory or antimicrobial agent.

    Chemistry: Explore its reactivity in various reactions.

    Biology: Study its effects on cellular pathways.

Mechanism of Action

  • The compound may interact with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

956958-57-9

Molecular Formula

C23H18ClN3O4S2

Molecular Weight

500.0 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H18ClN3O4S2/c1-2-31-18-9-8-14(10-17(18)24)21-15(12-27(25-21)16-6-4-3-5-7-16)11-19-22(30)26(13-20(28)29)23(32)33-19/h3-12H,2,13H2,1H3,(H,28,29)/b19-11-

InChI Key

HRYPEUZDMFSUCO-ODLFYWEKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)Cl

Origin of Product

United States

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